N,N-Diethyl-1-naphthamide
CAS No.: 5454-10-4
Cat. No.: VC20748785
Molecular Formula: C15H17NO
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5454-10-4 |
---|---|
Molecular Formula | C15H17NO |
Molecular Weight | 227.3 g/mol |
IUPAC Name | N,N-diethylnaphthalene-1-carboxamide |
Standard InChI | InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
Standard InChI Key | SZOIQCLRXFNYCW-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 |
Fundamental Properties and Structure
Chemical Identity and Basic Properties
N,N-Diethyl-1-naphthamide is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol. The compound is formally identified by its CAS number 5454-10-4, which serves as its unique identifier in chemical databases and literature. Its IUPAC name is N,N-diethylnaphthalene-1-carboxamide, indicating its structural composition of a naphthalene ring connected to a diethylamide group through a carbonyl linkage.
Structural Characteristics
The molecular structure of N,N-Diethyl-1-naphthamide features a naphthalene core (a fused pair of aromatic rings) with a diethylamide group attached at the 1-position via a carbonyl (C=O) bond. This arrangement creates an amide functional group where two ethyl groups are bonded to the nitrogen atom. The structural configuration contributes to the compound's chemical behavior, including its reactivity patterns and conformational properties.
Physical Properties
As a member of the naphthamide class, N,N-Diethyl-1-naphthamide typically presents as a solid substance at room temperature. The presence of the aromatic naphthalene system contributes to its stability, while the amide group introduces polarity to the molecule. The combination of these structural elements influences its solubility profile, with expected solubility in organic solvents like dichloromethane, chloroform, and various alcohols, but limited solubility in water due to its predominantly hydrophobic character.
Synthesis Methods and Chemical Reactions
Synthetic Pathways
N,N-Diethyl-1-naphthamide can be synthesized through several methodologies, with palladium-catalyzed reactions representing a significant approach in modern organic synthesis. One common synthetic route involves the acylation of tertiary amines using carboxylic acids as substrates. This versatile method accommodates a wide range of starting materials, making it particularly valuable for the preparation of structurally diverse naphthamide derivatives.
Reaction Mechanisms
The synthesis of N,N-Diethyl-1-naphthamide typically proceeds through carbonylation reactions where the naphthalene-based carboxylic acid or acid chloride reacts with diethylamine. In palladium-catalyzed variants, the metal facilitates the formation of the amide bond through coordination and subsequent activation of the carbonyl group, enabling efficient coupling with the amine nucleophile under relatively mild conditions.
Chemical Transformations
N,N-Diethyl-1-naphthamide participates in various organic transformations, including hydrodemethoxylation and aminocarbonylation reactions. These chemical processes are instrumental in the synthesis of more complex molecules and highlight the compound's utility as both a starting material and an intermediate in organic synthesis. The reactivity of the amide group, combined with the aromatic system, enables selective functionalization at different positions of the molecule under appropriate conditions.
Spectroscopic Analysis and Characterization
Nuclear Magnetic Resonance Studies
Nuclear Magnetic Resonance (NMR) spectroscopy represents a pivotal analytical technique for understanding the molecular dynamics of N,N-Diethyl-1-naphthamide. Variable temperature (VT) NMR experiments have revealed complex rotational dynamics involving the ethyl groups and the naphthalene ring. This complexity arises from the structural constraints that prevent independent N-CO rotation, resulting in concerted motions that manifest as coalescence signals in the NMR spectrum.
Conformational Analysis
Applications and Research Significance
Organic Synthesis Applications
Beyond its direct applications, N,N-Diethyl-1-naphthamide serves as a valuable building block in organic synthesis. The compound's structural features enable selective transformations that can lead to more complex molecular architectures, highlighting its significance in synthetic methodology development and the preparation of novel chemical entities with potential applications across multiple disciplines.
Comparative Analysis and Future Research Directions
Structural Analogues and Related Compounds
N,N-Diethyl-1-naphthamide belongs to a broader family of naphthalene derivatives that includes structurally related compounds such as N,N-Diethyl-1,4-diphenyl-2-naphthamide . The latter features additional phenyl substituents at the 1 and 4 positions of the naphthalene core, resulting in a higher molecular weight (379.5 g/mol) and potentially different physicochemical properties and applications . Comparative analysis of these structural analogues provides valuable insights into structure-activity relationships and the impact of specific substituents on the compound's properties.
Table 1: Comparison of N,N-Diethyl-1-naphthamide with Related Compounds
Property | N,N-Diethyl-1-naphthamide | N,N-Diethyl-1,4-diphenyl-2-naphthamide |
---|---|---|
Molecular Formula | C15H17NO | C27H25NO |
Molecular Weight | 227.3 g/mol | 379.5 g/mol |
CAS Number | 5454-10-4 | Not specified in search results |
Structure | Naphthalene with diethylamide at position 1 | Naphthalene with diethylamide at position 2 and phenyl groups at positions 1 and 4 |
Potential Applications | Proteomics research | Not specified in search results |
Research Gaps and Opportunities
The available literature on N,N-Diethyl-1-naphthamide reveals several research gaps that present opportunities for future investigation. These include:
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Comprehensive assessment of its pharmacological properties, particularly regarding the antibacterial and antifungal potential suggested by related naphthamide structures
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Detailed mechanistic studies of its role in proteomics applications
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Development of novel synthetic methodologies for efficient preparation and derivatization
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Exploration of structure-activity relationships through systematic modification of the naphthalene scaffold and amide functionality
Emerging Trends and Future Perspectives
Future research directions for N,N-Diethyl-1-naphthamide may focus on expanding its applications in biomedical research, developing novel synthetic analogues with enhanced properties, and exploring its potential in materials science. The compound's structural features make it amenable to further functionalization, potentially leading to derivatives with tailored properties for specific applications. Additionally, advances in computational chemistry and molecular modeling may provide deeper insights into its conformational behavior and interaction patterns with biological targets.
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